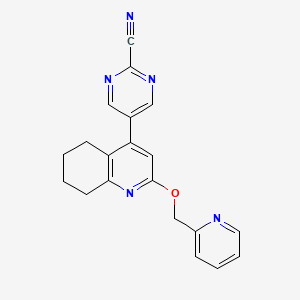

Pyridine derivative 15

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H17N5O |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

5-[2-(pyridin-2-ylmethoxy)-5,6,7,8-tetrahydroquinolin-4-yl]pyrimidine-2-carbonitrile |

InChI |

InChI=1S/C20H17N5O/c21-10-19-23-11-14(12-24-19)17-9-20(25-18-7-2-1-6-16(17)18)26-13-15-5-3-4-8-22-15/h3-5,8-9,11-12H,1-2,6-7,13H2 |

InChI-Schlüssel |

SBDHHIXJPZSGIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=CC(=N2)OCC3=CC=CC=N3)C4=CN=C(N=C4)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pyridine Derivatives, with Focus on Specific Analogues E.g., Derivative 15

Established Reaction Pathways for Pyridine (B92270) Ring Construction

The foundational methods for pyridine synthesis often involve the condensation of simpler acyclic precursors. These pathways have been refined over decades for improved efficiency, broader substrate scope, and alignment with green chemistry principles. numberanalytics.comrsc.org

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine derivative. wikipedia.org The driving force for this oxidation step is the stability gained through aromatization. wikipedia.org

The classical Hantzsch reaction often suffered from drawbacks such as harsh conditions and long reaction times. wikipedia.org Modern advancements have focused on overcoming these limitations. Research has explored a wide array of catalysts to improve reaction rates and yields, including p-toluenesulfonic acid (PTSA), ceric ammonium nitrate, and various ionic liquids. wikipedia.orgtandfonline.combhu.ac.in Significant progress has been made in developing more environmentally friendly protocols by using water as a solvent, employing microwave irradiation, or utilizing nanocatalysts, which can offer high efficiency and reusability. wikipedia.orgresearchgate.netbenthamscience.com

Table 1: Selected Catalysts in Modern Hantzsch Syntheses This table is interactive. Click on the headers to sort.

| Catalyst Type | Specific Example | Key Advantage(s) | Source(s) |

|---|---|---|---|

| Nanocatalyst | Fe3O4@cysteine nanocomposite | Reusable, efficient, green (one-pot) | benthamscience.com |

| Lewis Acid | Fe-TUD-1 | Mesoporous, reusable | benthamscience.com |

| Ionic Liquid | Various | Non-toxic, easy to handle, room temp. reactions | wikipedia.orgbhu.ac.in |

| Solid Acid | p-Toluenesulfonic acid (p-TSA) | High yield (96%) under ultrasonic irradiation | wikipedia.orgtandfonline.com |

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is another cornerstone of pyridine chemistry and remains one of the most utilized methods in the chemical industry. rsc.orgwikipedia.org The reaction facilitates the synthesis of substituted pyridines through the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, with ammonia. wikipedia.org

Industrially, the Chichibabin synthesis is conducted in the gas phase at high temperatures (350–500 °C) over solid oxide catalysts, such as modified alumina (B75360) or silica. wikipedia.org This method is used for the large-scale production of simple yet important pyridines. For example, a mixture of 2-methylpyridine (B31789) (α-picoline) and 4-methylpyridine (B42270) (γ-picoline) is produced from acetaldehyde (B116499) and ammonia, while 3-methylpyridine (B133936) (β-picoline) can be obtained from acrolein and ammonia. wikipedia.org Despite often providing low yields (typically 20-30%) in laboratory settings, the reaction's simplicity and the low cost of starting materials make it economically viable for industrial applications. thieme.de

Beyond building the pyridine ring from scratch, the modification of existing pyridine scaffolds through functional group manipulation is a crucial synthetic strategy. Decarboxylation, the removal of a carboxyl group, is a key transformation. Recent methods have enabled the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. princeton.edu This allows for the site-specific installation of halogens, which are valuable handles for further cross-coupling reactions. princeton.edu For instance, various 2-, 3-, and 4-substituted pyridine carboxylic acids can be efficiently converted to their corresponding chloro- or fluoro-derivatives using copper-mediated protocols. princeton.edu

Another innovative approach involves a sequence of N-alkylation followed by in situ hydrolysis and decarboxylation. ub.edu A notable example is the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate. The reaction proceeds through N-alkylation to form a pyridinium (B92312) salt, followed by hydrolysis of the ester to a carboxylic acid intermediate, which then readily decarboxylates to yield the final N-difluoromethylated product. ub.edu The ease of this final decarboxylation step is a key feature of the transformation. ub.edu

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.comresearchgate.net The Hantzsch and Chichibabin syntheses are classical examples of MCRs. Modern organic synthesis has seen a surge in the development of novel MCRs for pyridine synthesis due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comorganic-chemistry.org

These reactions can be broadly categorized into metal-catalyzed and metal-free systems and can involve three- or four-component couplings. bohrium.com For example, a zinc(II)-catalyzed three-component coupling of primary and secondary alcohols with ammonium acetate provides a sustainable, solvent-free route to unsymmetrical 2,4,6-substituted pyridines. bohrium.com Other approaches utilize different catalysts or conditions, such as iodine-coupled organocatalysis for the aerobic oxidative formation of C–N and C–S bonds in the synthesis of imidazo[1,2-a]pyridines. bohrium.com The versatility of MCRs makes them a powerful tool for constructing a wide array of complex pyridine derivatives from simple and readily available precursors. bohrium.com

Specialized Synthetic Routes to Fused and Substituted Pyridine Systems

For applications in medicinal chemistry and materials science, pyridines are often required as part of a larger, more complex fused heterocyclic system. The synthesis of these structures demands specialized regioselective methods.

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed from the fusion of a pyrazole (B372694) and a pyridine ring. nih.gov This scaffold is a key structural fragment in many biologically active molecules. nih.gov

A common and effective strategy for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent synthon like an α,β-unsaturated ketone. nih.govmdpi.com The reaction between 5-aminopyrazole and a nonsymmetrical 1,3-dicarbonyl compound can potentially form two different regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

A specific analogue, 3-amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine , designated as Derivative 15 , has been synthesized via an intramolecular cyclization pathway. nih.gov The synthesis starts from 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (Compound 5), which upon reaction with acetic acid, undergoes intramolecular cyclization through the addition of the NH₂ group to the nitrile (C≡N) group to yield Derivative 15. nih.gov This structure was confirmed by independent synthesis via refluxing the starting material in DMF. nih.gov

Table 2: Synthesis and Characterization of Pyridine Derivative 15 This table provides a summary of the synthesis and analytical data for 3-amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine.

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile (5) | nih.gov |

| Reaction Condition | Reflux in acetic acid | nih.gov |

| Yield | 50% | nih.gov |

| Melting Point | 200–202 °C | nih.gov |

| IR (cm⁻¹) | 3320, 3300, 3221 (NH₂, NH), 3090 (CH–Ar), 2980 (CH–aliph.), 1644 (C=N) | nih.gov |

| ¹H-NMR (δ ppm) | 2.55 (s, 3H, CH₃), 4.50 (s, 2H, NH₂), 7.22–7.76 (m, 6H, Ar–H), 12.11 (s, 1H, NH) | nih.gov |

| ¹³C-NMR (δ ppm) | 11.18 (CH₃), 124.62–149.06 (Ar–C) | nih.gov |

| MS (m/z) | 224 (M⁺, 6.88%) | nih.gov |

Other specialized routes have been developed to access this scaffold. For example, a one-pot, highly regioselective synthesis was achieved through the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. acs.org Another method involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with an α,β-unsaturated ketone in the presence of a zirconium tetrachloride (ZrCl₄) catalyst. mdpi.com These varied approaches highlight the synthetic flexibility available for producing substituted pyrazolo[3,4-b]pyridine systems.

Table 3: Examples of Pyrazolo[3,4-b]pyridine Synthesis This table is interactive and showcases different synthetic approaches to the pyrazolo[3,4-b]pyridine core.

| Product Name | Reactants | Catalyst/Conditions | Yield | Source(s) |

|---|---|---|---|---|

| 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 5-amino-1-phenyl-pyrazole + α,β-unsaturated ketone | ZrCl₄, DMF/EtOH, 95 °C | 28% | mdpi.com |

| 2-(3-Methyl-1,4-di-p-tolyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-aminium-2,2,2-trifluoroacetate | 3-arylidene-1-pyrroline + aminopyrazole derivative | One-pot reaction | 51% | acs.org |

| 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine (Derivative 15) | 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, reflux | 50% | nih.gov |

Compound Index

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name | Other Designations | Molecular Formula |

|---|---|---|

| 1,4-Dihydropyridine | 1,4-DHP, Hantzsch ester | C₅H₇N (base structure) |

| 2-Methylpyridine | α-Picoline | C₆H₇N |

| 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine | This compound | C₁₃H₁₂N₄ |

| 3-Methylpyridine | β-Picoline | C₆H₇N |

| 4-Methylpyridine | γ-Picoline | C₆H₇N |

| 5-Amino-1-phenylpyrazole | C₉H₉N₃ | |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Compound 5 | C₁₃H₁₁N₅ |

| Acetaldehyde | Ethanal | C₂H₄O |

| Acrolein | Prop-2-enal | C₃H₄O |

| Ammonia | NH₃ | |

| Ammonium acetate | C₂H₇NO₂ | |

| Ethyl acetoacetate | C₆H₁₀O₃ | |

| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | |

| p-Toluenesulfonic acid | PTSA, Tosic acid | C₇H₈O₃S |

| Pyridine | C₅H₅N |

Synthesis of Pyridothienotrizinone and Other Polycyclic Pyridine Derivatives

The synthesis of complex heterocyclic systems containing a pyridine ring is a significant area of research due to the diverse biological activities exhibited by these molecules. One such example is the formation of pyridothienotrizinone derivatives.

A specific method for the synthesis of a pyridothienotrizinone, designated as This compound , involves the reaction of a thienopyridine derivative with nitrous acid. researchcommons.orgresearchcommons.org This reaction proceeds from a precursor, 3-amino-4-imino-5,7-dimethyl-1-phenylthieno[2,3-b]pyridine-2-carboxamide (10 ), which upon treatment with nitrous acid, yields the pyridothienotrizinone derivative 15 . researchcommons.orgresearchcommons.org This transformation highlights a method for constructing a triazinone ring fused to a pyridothieno scaffold.

The general strategy often begins with the construction of a substituted pyridine or thienopyridine core, which is then further elaborated to form the final polycyclic system. For instance, a pyridine-2(1H)-thione derivative can serve as a starting point for the synthesis of various thieno[2,3-b]pyridine (B153569) derivatives. researchcommons.orgresearchcommons.org These intermediates can then undergo cyclization and other transformations to yield complex structures. For example, the reaction of a thienopyridine derivative (17 ) with carbon disulfide leads to the formation of a pyrimidinedithione derivative (21 ). researchcommons.orgresearchcommons.org

Photochemical and Radical-Mediated C-H Functionalization

Direct C-H functionalization of pyridines is a powerful tool for introducing molecular complexity, and photochemical and radical-mediated methods have emerged as particularly effective strategies. researchgate.netresearchgate.net These methods often operate under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional methods. researchgate.net

Visible light-induced C-H functionalization has been successfully applied to various pyridine-containing systems, including imidazo[1,2-a]pyridines. mdpi.com These reactions can proceed through single electron transfer (SET) processes, generating radical intermediates that can be trapped by various coupling partners. mdpi.com For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using a photoredox catalyst to generate a CF3 radical, which then reacts with the heterocycle. mdpi.com

A novel approach to pyridine functionalization involves the generation of pyridinyl radicals from pyridinium ions via single-electron reduction. nih.govacs.org These neutral pyridinyl radicals exhibit unique reactivity and can undergo effective coupling with other radical species, such as those derived from allylic C-H bonds. nih.govacs.org This method provides a distinct regioselectivity, often favoring C4-functionalization, which contrasts with classical Minisci-type reactions that typically yield C2- or C4-substituted products under acidic conditions. nih.govacs.orgnih.gov The use of N-functionalized pyridinium salts has also gained traction, as they can serve as both radical precursors and pyridine surrogates, offering enhanced reactivity and regiocontrol. researchgate.net

The table below summarizes some examples of radical-mediated C-H functionalization of pyridine derivatives.

| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference |

| Trifluoromethylation | Photoredox catalyst, visible light | Imidazo[1,2-a]pyridine (B132010), CF3 source | C3-Trifluoromethylated imidazo[1,2-a]pyridine | mdpi.com |

| Allylation | Dithiophosphoric acid, visible light | Pyridine, Allylic C-H substrate | C4-Allylated pyridine | nih.govacs.org |

| Arylation | Chlorophyll, visible light | Imidazo[1,2-a]pyridine, Diazonium salt | C3-Arylated imidazo[1,2-a]pyridine | mdpi.com |

| Alkylation | None (EDA complex) | Pyridine N-oxide, Alkane/Alkene/Amide/Ether | Alkylated azine | rsc.org |

Rearrangement Reactions in Pyridine Ring Formation

Rearrangement reactions offer powerful and often elegant pathways to construct pyridine rings and their fused derivatives. numberanalytics.com These reactions can involve the skeletal reorganization of acyclic or other heterocyclic precursors to form the pyridine core.

One notable class of rearrangements is the Smiles rearrangement, which is an intramolecular aromatic nucleophilic substitution. A theoretical study on an S-N-type Smiles rearrangement involved in the synthesis of thiazinone-fused pyridines has elucidated the mechanism. researchgate.net The process consists of an intramolecular ipso-position substitution followed by ring closure, which is both kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net

Another powerful tool is the Boulton–Katritzky rearrangement. This has been observed in the base-promoted transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl mdpi.comnih.govchemrxiv.orgtriazol-4-yl)pyridines. beilstein-journals.org This rearrangement provides access to otherwise difficult-to-synthesize substituted pyridines. beilstein-journals.org

More recently, energy-transfer-enabled di-π-ethane rearrangements of pyridines have been developed. chinesechemsoc.org These visible-light-mediated reactions allow for the construction of three-membered ring structures and the precise skeletal remodeling of complex pyridine scaffolds with excellent stereocontrol. chinesechemsoc.org

Isotopic Labeling Methodologies for Pyridine Derivatives

The incorporation of stable isotopes, such as ¹⁵N and deuterium (B1214612), into pyridine derivatives is crucial for a variety of applications, including mechanistic studies and metabolic profiling in drug discovery.

Strategies for ¹⁵N-Incorporation via Pyrylium (B1242799) Salts

A well-established method for the synthesis of ¹⁵N-labeled pyridine derivatives involves the reaction of pyrylium salts with a source of ¹⁵N-ammonia, such as ¹⁵NH₄Cl. researchgate.netethz.ch This reaction typically proceeds in a buffered solution, for example, a sodium acetate-acetic acid buffer. researchgate.net The conversion of the pyrylium salt to the corresponding ¹⁵N-pyridine can be highly efficient. For instance, the reaction of 2,6-di-tert-butylpyrylium perchlorate (B79767) with ¹⁵NH₄Cl has been shown to give 2,6-di-tert-butylpyridine (B51100) with a 95% conversion rate. researchgate.net This method is valuable for preparing ¹⁵N-labeled pyridines for use in techniques like ¹⁵N NMR spectroscopy. researchgate.net

Application of Zincke Imine Intermediates in ¹⁵N-Labeling

A more recent and general approach for the ¹⁵N-labeling of pyridines utilizes the formation and subsequent reaction of Zincke imine intermediates. nih.govchemrxiv.orgacs.orgnih.gov This method involves a ring-opening and ring-closing sequence. First, the ¹⁴N-pyridine is activated and reacted with an amine (e.g., dibenzylamine) to form a Zincke imine. nih.govchemrxiv.org This intermediate is then treated with a commercially available ¹⁵N source, such as ¹⁵NH₄Cl, which closes the ring to form the ¹⁵N-labeled pyridine. nih.govchemrxiv.orgacs.orgnih.gov

This process is highly effective for a wide range of substituted pyridines, from simple building blocks to complex pharmaceutical compounds, and typically achieves greater than 95% ¹⁵N-incorporation. nih.govchemrxiv.orgacs.orgnih.gov The reaction of the unlabeled pyridine with dinitrochlorobenzene to form a Zincke salt, followed by reaction with ¹⁵NH₄Cl, is another variation of this strategy. nih.gov

The following table provides a summary of the ¹⁵N-labeling of various building-block pyridines via the Zincke imine method.

| Starting Pyridine | Isolated Yield of ¹⁵N-Pyridine (%) | ¹⁵N Incorporation (%) | Reference |

| Pyridine | 75 | >99 | nih.gov |

| 3-Bromopyridine | 55 | 98 | chemrxiv.org |

| 4-Methoxypyridine | 80 | >99 | nih.gov |

| 2-Chloropyridine | 65 | 97 | nih.gov |

Preparation of Deuterated and Higher Mass Isotopologs

The synthesis of deuterated pyridine derivatives is also of significant interest. The reactivity of Zincke imine intermediates can be further exploited to introduce deuterium atoms at specific positions of the pyridine ring. nih.govchemrxiv.orgacs.orgnih.gov Specifically, the C3- and C5-positions of the pyridine ring can be deuterated, leading to the formation of higher mass isotopologs. nih.govchemrxiv.orgacs.orgnih.gov This is valuable for creating internal standards for mass spectrometry-based analyses in drug metabolism and pharmacokinetic studies.

Another approach for deuteration involves the H/D exchange of 1-aminopyridinium cations in basic D₂O. beilstein-journals.orgnih.govd-nb.info This method allows for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine and 7-deutero-1,2,4-triazolo[1,5-a]pyridine derivatives with high regioselectivity and a high degree of deuterium incorporation. beilstein-journals.orgnih.govd-nb.info Additionally, deuterated methyl pyridines can be prepared through methods such as the deuterolysis of lithiated derivatives or the reduction of chloromethyl groups with a zinc-acetic acid mixture. iaea.org For more extensive deuteration, exchange reactions with heavy water over a platinum catalyst can be employed. iaea.org

Methods have also been developed for the synthesis of deuterated vinyl pyridine monomers. google.com This involves the deuteration of an acyl pyridine in the presence of a metal catalyst and D₂O, followed by reduction and dehydration steps. google.com

Catalytic Aspects in Pyridine Derivative Research

Catalytic Systems for Pyridine (B92270) Synthesis and Functionalization

The development of novel catalytic systems is a continuous focus of research to improve the synthesis and functionalization of pyridines, aiming for higher efficiency, selectivity, and more environmentally benign processes. nih.gov

Both homogeneous and heterogeneous catalysts are extensively used in the synthesis of pyridine derivatives, each offering distinct advantages and limitations. nih.govresearchgate.net

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in pyridine synthesis. For instance, transition-metal complexes are effective for the functionalization of pyridines through C-H activation. researchgate.netsioc-journal.cn These catalysts offer high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the reaction mixture can be challenging. orgchemres.org

Heterogeneous Catalysis: Heterogeneous catalysts, being in a different phase from the reactants, offer the significant advantage of easy separation and reusability. nih.govorgchemres.org This makes them attractive for more sustainable and cost-effective industrial processes. orgchemres.org Examples include the use of rhodium(III) oxide for the hydrogenation of unprotected pyridines under mild conditions. rsc.org Hydrotalcite-lanthanum nanocatalysts have also been shown to be effective and recyclable in the one-pot synthesis of highly substituted pyridines. tandfonline.com

A comparative overview of these two catalytic approaches for the synthesis of 3-aroylimidazo[1,2-a]pyridines highlights the ongoing efforts to design methodologies that are both efficient and environmentally friendly. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in pyridine chemistry, offering a metal-free alternative to traditional methods. dicp.ac.cnresearchgate.net These catalysts can activate pyridine substrates in various ways, leading to a range of chemical transformations. researchgate.net

One notable example is the Brønsted acid-catalyzed enantioselective reduction of pyridines. dicp.ac.cn This method provides direct access to enantiomerically enriched piperidines, which are important building blocks for many biologically active compounds. dicp.ac.cn L-proline has also been demonstrated as an efficient organocatalyst for the synthesis of pyridine derivatives. derpharmachemica.com More recently, photochemical organocatalytic methods have been developed for the functionalization of pyridines, harnessing the reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium (B92312) ions. nih.govacs.org

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of pyridines. sioc-journal.cnthieme-connect.comthieme-connect.com These methods often proceed via C-H bond activation, providing a direct and atom-economical way to introduce new functional groups onto the pyridine ring. nih.govresearchgate.net

Various transition metals, including palladium, rhodium, iridium, and copper, have been utilized to catalyze a wide array of transformations such as alkylation, arylation, and alkenylation of the pyridine core. nih.govsioc-journal.cnthieme-connect.com The choice of metal and ligand is crucial for controlling the regioselectivity of these reactions, enabling functionalization at the C2, C3, or C4 positions. thieme-connect.com

| Catalyst System | Transformation | Regioselectivity | Ref. |

| Pd(OAc)₂ / 1,10-phenanthroline | C-H Arylation | C3-selective | researchgate.net |

| Rh(III) complexes | Oxidative Annulation | - | researchgate.net |

| Silyl-iridium complex | C-H Alkylation with aldehydes | C3-selective | nih.gov |

| Chiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalyst | C-H Alkylation | C2-selective (enantioselective) | nih.gov |

| Copper(I) complex | Dearomative Alkylation with Grignard reagents | - | acs.org |

Transition Metal-Catalyzed Transformations

Nanocatalysis and Metal-Organic Frameworks

In recent years, nanocatalysts and metal-organic frameworks (MOFs) have gained significant attention for their application in pyridine synthesis and functionalization, offering unique advantages in terms of activity, stability, and recyclability. researchgate.netnih.gov

Nanocatalysis: Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. researchgate.net Various nanocatalysts, including magnetic nanoparticles decorated with cobalt or copper, have been successfully employed for the synthesis of polysubstituted pyridines. orgchemres.orgnih.gov These magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet, facilitating their reuse. orgchemres.org Green synthesis methods using nanocatalysts are recognized for being safe, efficient, and high-yielding. researchgate.net For example, MgFe₂O₄ magnetic nanoparticles have been shown to be an effective and reusable catalyst for pyridine synthesis. biolmolchem.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high porosity make them promising candidates for catalytic applications. d-nb.inforsc.org MOFs have been utilized in the synthesis of new compounds derived from pyridine-3,5-dicarboxylic acid. rsc.orgresearchgate.net The introduction of pyridine can even induce structural reconfiguration in MOFs, for instance, transforming a 3D structure into a 2D nanosheet, which can enhance catalytic activity by exposing more metal active sites. rsc.org Furthermore, MOFs can serve as hosts to confine pyridine derivatives, enabling photoinduced electron-transfer processes. acs.org

| Nanocatalyst/MOF | Application | Key Features | Ref. |

| Fe₃O₄/HT-Co | Synthesis of 2,4,6-triaryl pyridines | Magnetically separable, reusable | orgchemres.org |

| Cu/magnetic chitosan | Synthesis of 2,4,6-triaryl pyridines | Green, efficient, magnetically separable | researchgate.net |

| HT-La | Synthesis of polyfunctionalized pyridines | Recyclable, good purity and yield | tandfonline.com |

| MgFe₂O₄ | Synthesis of polysubstituted pyridines | Reusable, high efficiency | biolmolchem.com |

| Co MOF-Py₃ (2D MOF) | Oxygen Evolution Reaction | Enhanced active sites | rsc.org |

Borane (B79455) Lewis Acid Catalysis and Regioselectivity

Boron-based Lewis acids play a significant role in catalysis, including the functionalization of pyridines. mdpi.comresearchgate.net The coordination of a borane to the nitrogen atom of the pyridine ring alters its electronic properties, enabling transformations that are otherwise difficult to achieve. acs.org

The use of borane Lewis acids can control the regioselectivity of substitution reactions on the pyridine ring. For example, BF₃ has been extensively studied for mediating C-2 or C-4 selective functionalizations. rsc.org More recently, triborane (B₃H₇) has been shown to coordinate with pyridine, leading to intramolecular charge transfer that facilitates highly regioselective C-4 alkylation and acylation reactions under mild conditions. rsc.org The choice of the borane catalyst is critical; for instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid catalyst used in a variety of transformations. researchgate.net The interaction between different boranes and pyridine has been studied to understand their affinity and catalytic potential. researchgate.net

Enantioselective Catalysis of Pyridine Derivatives

The synthesis of chiral pyridine derivatives is of great interest due to their prevalence in pharmaceuticals and bioactive natural products. chim.it Enantioselective catalysis offers the most efficient route to these optically active compounds. acs.org However, the development of such methods is challenging due to the coordinating ability of the pyridine nitrogen, which can often lead to catalyst deactivation. chim.it

Despite these challenges, significant progress has been made. One successful strategy involves the dearomatization of the pyridine ring. For example, a general methodology for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has been developed using a chiral copper(I) catalyst, providing access to chiral dihydro-4-pyridones with high enantiopurity. nih.govacs.org

Another important approach is the catalytic enantioselective Reissert reaction of pyridine derivatives. acs.org The development of novel Lewis acid-Lewis base bifunctional asymmetric catalysts has enabled this reaction to proceed with excellent regio- and enantioselectivity, offering a useful route to various chiral piperidine (B6355638) subunits. acs.org Furthermore, catalytic asymmetric N-oxidation of pyridines has been achieved using aspartic acid-containing peptides as catalysts, presenting a new way to access chiral pyridine N-oxides. nih.gov

Recent advancements also include the enantioselective C-2 alkylation of pyridines using a chiral phosphine oxide-ligated Ni–Al bimetallic catalyst system. nih.gov

| Catalytic Method | Chiral Product | Catalyst Type | Ref. |

| Dearomative Alkylation | Dihydro-4-pyridones | Chiral Copper(I) Complex | nih.govacs.org |

| Reissert Reaction | Piperidines | Bifunctional Al-Sulfoxide/Phosphine Sulfide | acs.org |

| N-Oxidation | Pyridine N-Oxides | Aspartic Acid-Derived Peptides | nih.gov |

| C-H Alkylation | C2-Alkylated Pyridines | Chiral Ni-Al Bimetallic Catalyst | nih.gov |

| Reduction of Pyridines | Piperidines/Tetrahydropyridines | Chiral Brønsted Acid (Binol Phosphate) | dicp.ac.cn |

Asymmetric N-Oxidation Processes

The catalytic, enantioselective N-oxidation of pyridines represents a sophisticated strategy for creating chiral pyridine N-oxides. These compounds are valuable intermediates in organic synthesis. A notable example involves the dynamic kinetic resolution of the Loratadine derivative, designated as compound 15 . nih.gov

Research has demonstrated that aspartic acid-containing peptides can serve as effective catalysts for this transformation. nih.govacs.orgchemrxiv.org Specifically, the peptide catalyst 1d has been successfully employed in the asymmetric N-oxidation of Loratadine derivative 15 . This reaction yields the corresponding N-oxide, compound 16 , with a high degree of enantioselectivity. nih.gov The process highlights the potential of applying this catalytic system to complex, drug-like scaffolds. nih.govchemrxiv.org

In a specific application, the catalytic enantioselective pyridine N-oxidation of Loratadine derivative 15 was performed to achieve a dynamic kinetic resolution. Although Loratadine itself undergoes rapid conformational interconversion, rendering it achiral under normal conditions, derivatives like 14 can be isolated as stable, helically chiral enantiomers. nih.gov The N-oxidation of derivative 15 using catalyst 1d resulted in the formation of product 16 in a 45% yield with an impressive 95:5 enantiomeric ratio (er). nih.gov This particular reaction underscores the applicability of the methodology beyond simple desymmetrization reactions. nih.govchemrxiv.org

Table 1: Asymmetric N-Oxidation of Pyridine Derivative 15

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1d | 15 | 16 | 45 | 95:5 |

Data sourced from Hsieh et al. (2019). nih.gov

Mechanistic Principles of Chiral Induction

The high level of stereocontrol observed in the asymmetric N-oxidation of pyridine derivatives is rooted in the specific interactions between the chiral catalyst and the substrate. The mechanism of chiral induction in the N-oxidation of derivative 15 using peptide-based catalysts is predicated on a biomolecule-inspired catalytic cycle. nih.govacs.orgchemrxiv.org

The proposed catalytic cycle begins with the activation of an aspartic acid-containing peptide catalyst, such as 1d , by a carbodiimide. This forms an Asp-based peracid intermediate, which is the active oxidizing agent. chemrxiv.org This peracid then transfers an oxygen atom to the nitrogen of the pyridine ring in the substrate. nih.gov

A speculative model has been proposed to explain the origin of the enantioselectivity. nih.gov This model suggests that the peptide catalyst adopts a specific conformation, a type II′ β-turn, in the reactive complex. This conformation creates a well-defined chiral pocket. The substrate, pyridine derivative 15 , is organized within this pocket through non-covalent interactions, primarily hydrogen bonding. chemrxiv.org These directive hydrogen bonding interactions between the catalyst and the substrate are crucial for orienting the substrate in a way that one face of the pyridine nitrogen is preferentially exposed to the peracid for oxidation. This catalyst-substrate organization dictates which enantiomer of the N-oxide product is formed, leading to the observed high enantiomeric ratio. nih.govchemrxiv.org

Mechanistic Elucidation and Theoretical Modeling of Pyridine Derivatives

Reaction Mechanism Investigations

The synthesis and functionalization of pyridine (B92270) derivatives often involve complex reaction mechanisms, including cyclization, radical processes, and electronic phenomena. Understanding these pathways is crucial for the rational design and efficient production of targeted pyridine-based compounds.

The formation of fused pyridine ring systems is a key strategy in heterocyclic chemistry. One specific example is the synthesis of 3-amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine, designated as Pyridine derivative 15 . This compound is synthesized through an intramolecular cyclization reaction. mdpi.com The process starts from a versatile hydrazide derivative which possesses vicinal cyano functional groups. mdpi.com

The reaction pathway involves the treatment of the hydrazide precursor with acetic acid, which facilitates an intramolecular cyclization. mdpi.com This cyclization occurs through the addition of an amine (NH2) functional group across a carbon-nitrogen triple bond (C≡N) within the same molecule. mdpi.com This step leads to the formation of the fused pyrazolo-[3,4-b]-pyridine core structure of This compound . mdpi.com

A related pathway involves reacting the precursor with phenyl isothiocyanate, which first yields a thiosemicarbazide (B42300) derivative. mdpi.com This intermediate then undergoes a similar intramolecular cyclization to afford a substituted pyrazolo-[3,4-b]-pyridine derivative. mdpi.com The successful synthesis and identification of these products are confirmed through spectroscopic methods, such as IR and 1H-NMR, and mass spectrometry. mdpi.com

Radical-mediated reactions provide powerful methods for constructing and functionalizing pyridine rings. These mechanisms often involve the generation of highly reactive radical intermediates that can undergo subsequent transformations like hydrogen atom transfer (HAT).

A notable mechanism involves the generation of α-iminyl radical cations, which can serve as a platform for annulation reactions to build fused pyridine scaffolds. dntb.gov.uarsc.orgresearchgate.net A novel transformation mode for these cations is a 1,5-hydrogen atom transfer (1,5-HAT). dntb.gov.uarsc.orgresearchgate.net This process creates a species with multiple reactive sites, enabling further relay annulations. dntb.gov.uarsc.org For instance, a superoxide (B77818) radical anion (O2•−) can trigger a dual functionalization of pyridinium (B92312) salts. This is initiated by a nucleophilic attack of the radical anion on the pyridinium cation, followed by a thermodynamically favorable 1,5-HAT to yield a more stable benzylic radical intermediate. chinesechemsoc.org This sequence ultimately leads to a 6π electrocyclization and oxidation to form the functionalized pyridine product. chinesechemsoc.org

Furthermore, oxygen-centered radicals, generated from the single-electron oxidation of pyridine N-oxides, are effective agents for abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds. nih.gov This HAT step produces an alkyl radical, which can then be used in various C-H functionalization reactions, demonstrating the versatility of radical mechanisms in modifying pyridine-related structures. nih.gov

Intramolecular charge transfer (ICT) is a significant electronic phenomenon observed in many pyridine derivatives, particularly those with donor-acceptor (D-A) structures. researchgate.netresearchgate.net In these systems, an electron-donating group pushes electron density to an electron-accepting group, often the pyridine ring itself or a substituent on it. This charge redistribution can be influenced by substituents and the polarity of the solvent, allowing for the fine-tuning of the molecule's electronic and photophysical properties. nih.gov

For example, in a series of D-A terpyridine derivatives, the introduction of pyrazine (B50134) rings instead of pyridine and subsequent N,N'-dimethylation significantly enhances D-A interactions. researchgate.net This leads to reduced ICT transitions and quenched emissions, which can be recovered upon coordination with metal ions like Zn²⁺, forming the basis for "turn-on" fluorescent sensors. researchgate.net

Another method to induce ICT involves the coordination of a Lewis acid, such as triborane (B₃H₇), to the nitrogen atom of the pyridine ring. rsc.org This coordination facilitates an intramolecular charge transfer from the pyridine ring to the borane (B79455) unit. rsc.org The resulting charge distribution activates the pyridine ring, enabling regioselective functionalization at specific positions under mild conditions. rsc.org Theoretical and spectroscopic studies confirm the formation of stable dearomatized intermediates resulting from this charge transfer. rsc.org

Advanced Computational Chemistry in Pyridine Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of pyridine derivatives. scirp.orgresearchgate.netelectrochemsci.org It provides deep insights into molecular geometries, electronic structures, and reaction mechanisms that can be difficult to probe experimentally. rsc.orgscirp.org

DFT methods are widely used to predict a range of molecular properties for pyridine derivatives with high accuracy. scirp.org Hybrid functional methods like B3LYP are commonly employed for their robustness in calculating optimized molecular geometries, thermodynamic properties, and various reactivity parameters. scirp.orgelectrochemsci.orgijcce.ac.ir These calculations are fundamental for understanding structure-activity relationships (SAR). researchgate.net For instance, DFT has been used to study the electronic properties and reactivity descriptors of pyridine-3-carbonitrile (B1148548) derivatives and imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives to understand their stability and potential reaction sites. scirp.orgresearchgate.net

The applications of DFT in this field are diverse, ranging from predicting the nucleophilicity of substituted pyridines for organocatalysis to investigating their potential as corrosion inhibitors. electrochemsci.orgias.ac.in By calculating the electronic structure, researchers can predict how a molecule will interact with other species, guiding the synthesis of new materials with desired properties. acs.orgbohrium.com

A key application of DFT is the calculation of global and local reactivity descriptors, which quantify the reactivity and selectivity of chemical species. ias.ac.in These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.orgelectrochemsci.org Other important descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netias.ac.in These parameters provide a quantitative basis for comparing the reactivity of different pyridine derivatives and predicting their behavior in chemical reactions. researchgate.net For example, analysis of these descriptors can identify which derivative in a series is the most reactive or stable. scirp.orgijcce.ac.ir

Table 1: Examples of Calculated Reactivity Descriptors for Pyridine Derivatives using DFT

| Descriptor | Definition | Typical Application |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Index of chemical reactivity and stability scirp.org |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO)/2 | Measures the power to attract electrons electrochemsci.org |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO)/2 | Measures resistance to charge transfer scirp.orgelectrochemsci.org |

| Global Softness (S) | S = 1/η | Reciprocal of hardness, indicates reactivity scirp.org |

| Electrophilicity Index (ω) | ω = μ²/2η | Describes the ability to accept electrons researchgate.netias.ac.in |

Density Functional Theory (DFT) Applications

Calculation of Spectroscopic Parameters and Zero-Field Splittings

Computational chemistry enables the prediction of various spectroscopic parameters, which is essential for the structural characterization of novel compounds. Density Functional Theory (DFT) is a widely used method for calculating the spectroscopic signatures of pyridine derivatives. chemmethod.comresearchgate.net These calculations can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netacs.org By comparing computed spectra with experimental data, researchers can confirm the molecular structure of synthesized pyridine derivatives. researchgate.net

Zero-field splitting (ZFS) is a magnetic property that arises in molecules with a spin state greater than 1/2, describing the splitting of spin sublevels in the absence of an external magnetic field. osti.gov ZFS parameters are critical for understanding the magnetic behavior of metal complexes and single-molecule magnets (SMMs). osti.govrsc.org For pyridine derivatives that form complexes with transition metals, theoretical calculations such as the complete active space self-consistent field (CASSCF) method are employed to determine ZFS parameters (D and E). rsc.orgmdpi.com These calculations provide insight into the magnetic anisotropy of the complexes, which is crucial for the design of new magnetic materials. rsc.orgmdpi.com For instance, studies on cobalt(II) complexes with pyridine-based macrocyclic ligands have utilized theoretical calculations to find large axial ZFS components, correlating them with the geometry of the coordination polyhedron. rsc.org Furthermore, hyperpolarized zero-field NMR spectroscopy, aided by numerical simulations, has been used to distinguish between different pyridine derivatives at natural isotopic abundance by resolving their unique J-coupling patterns. researchgate.netnih.gov

Elucidation of Acid-Base Properties (pKa values)

The acid-base dissociation constant (pKa) is a fundamental physicochemical property that influences the behavior of a molecule in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Computational methods, particularly those based on DFT, are frequently used to predict the pKa values of pyridine derivatives. dergipark.org.trbas.bg The basicity of the pyridine ring is attributed to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system. wikipedia.org

The process involves calculating the Gibbs free energies of the protonated (BH+) and neutral (B) forms of the pyridine derivative in a solvent, often using a continuum solvation model. dergipark.org.tr Various DFT functionals, such as B3LYP, M062X, and WB97XD, combined with different basis sets, have been tested to find the most accurate and reliable method for pKa prediction by comparing the calculated values with experimental results. bas.bg Studies have shown that substituents on the pyridine ring significantly influence its basicity; electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it. numberanalytics.com The accurate calculation of these values is essential for understanding reaction mechanisms involving proton transfer and for interpreting how substrates or inhibitors bind to enzymes. dergipark.org.tr

Quantum Chemical Studies for Mechanistic Pathway Validation

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. rsc.org These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. unjani.ac.id For pyridine derivatives, methods like DFT are used to explore potential synthetic routes and to understand the underlying factors that control reaction outcomes and selectivity. unjani.ac.idnih.gov

For example, theoretical studies have been conducted on the synthesis of pyridine from pyrylium (B1242799) salts, analyzing the molecular structure, energies, and properties of each species along the reaction pathway to predict the most favorable mechanism. unjani.ac.id In another study, a novel photochemical functionalization of pyridines was elucidated with the aid of DFT calculations. nih.gov The calculations supported a proposed mechanism involving the single-electron reduction of a pyridinium ion to form a pyridinyl radical, which then couples with an allylic radical. This computational insight was crucial for understanding the distinct regioselectivity observed in the reaction, which differs from classical Minisci chemistry. nih.gov Such mechanistic validations not only deepen our fundamental understanding but also guide the development of new, efficient synthetic methodologies. rsc.org

Structure-Activity Relationship (SAR) and Rational Design

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. Computational methods are central to this process, enabling the rational design of more potent and selective therapeutic agents.

Computational Approaches to SAR Analysis

Computational SAR studies employ a range of techniques to build predictive models that relate molecular features to biological effects. For pyridine derivatives, which exhibit a wide array of biological activities including anticancer and antimicrobial effects, these approaches are vital. nih.govijsat.org One key method is Quantitative Structure-Activity Relationship (QSAR) analysis. In 3D-QSAR studies, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that correlate the steric and electrostatic fields of molecules with their activity. japsonline.com

These models help identify the key structural attributes required for bioactivity. For instance, a review of pyridine derivatives with antiproliferative activity found that the presence and specific positioning of groups like -OMe, -OH, -C=O, and -NH2 enhanced activity, whereas halogens or bulky groups were detrimental. nih.govnih.gov This analysis was performed by calculating molecular descriptors and analyzing electrostatic potential maps, providing a clear roadmap for designing more effective compounds. nih.govnih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijpsonline.com This simulation provides critical insights into the binding mode and affinity, helping to explain the biological activity of a compound and to guide its optimization. ijpsonline.commdpi.com

Several studies have employed molecular docking to investigate the interactions of compounds identified as "this compound" with their biological targets. In one such study, a series of pyridine-pyrazole hybrid derivatives, including compound 15 , were synthesized and subjected to in silico molecular docking against GlcN-6-P synthase, a potential antimicrobial target. The simulations revealed moderate to good binding energies for the synthesized compounds, which was consistent with their observed in vitro antimicrobial activity. mdpi.comresearchgate.net Another study designed novel pyridine-derived compounds as potential VEGFR-2 inhibitors for cancer treatment, where docking was used to rationalize their activity. nih.gov

The table below summarizes the findings from a molecular docking study on a series of pyridine-pyrazole hybrids, including the specific compound designated as 15 in that research.

| Compound | Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |

| Pyridine-Pyrazole Hybrid 15 | GlcN-6-P synthase | Moderate to Good | Not specified |

This table is based on qualitative data reported in the referenced study. mdpi.comresearchgate.net

Correlating Structural Modulations with Biological Outcomes

The ultimate goal of SAR is to establish clear correlations between specific structural modifications and their impact on biological activity. This knowledge allows for the rational design of new derivatives with improved potency and selectivity. researchgate.net Research on various compounds, each identified as "this compound" within their respective studies, provides concrete examples of this principle.

For instance, one study on antiproliferative agents found that a pyridine derivative 15 , featuring methyl and ethyl carboxylate substitutions, exhibited a potent IC₅₀ value of 0.18 mM. nih.gov In a separate investigation focused on anticancer agents targeting VEGFR-2, a different pyridine derivative 15 was among the most effective compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Yet another study identified a pyridine derivative 15 with significant antimicrobial properties against various pathogens. researchgate.net These examples highlight how the core pyridine scaffold can be modified to achieve diverse biological outcomes.

| Research Focus | Compound Description | Biological Target/Assay | Measured Outcome |

| Antiproliferative nih.gov | Derivative with CH₃ and COOEt substitutions | Cancer Cell Lines | IC₅₀: 0.18 mM |

| Anticancer nih.gov | VEGFR-2 Inhibitor | HepG2 Cancer Cells | IC₅₀: 6.37 µM |

| Anticancer nih.gov | VEGFR-2 Inhibitor | MCF-7 Cancer Cells | IC₅₀: 12.83 µM |

| Antimicrobial researchgate.net | Thienopyridine derivative | E. coli | MIC: >0.0048 mg/mL |

| Antimicrobial researchgate.net | Thienopyridine derivative | B. mycoides | MIC: 0.0098 mg/mL |

| Antimicrobial researchgate.net | Thienopyridine derivative | C. albicans | MIC: 0.039 mg/mL |

Advanced Research Applications of Pyridine Derivatives

Mechanistic Investigations in Biological Systems

The pyridine (B92270) scaffold is a common feature in many biologically active molecules, serving as a cornerstone for the development of therapeutic agents. Researchers are actively exploring the precise mechanisms by which these derivatives interact with complex biological systems to elicit their effects.

Anti-Cancer Modalities: Receptor Inhibition and Pathway Interference

Pyridine derivatives are a significant class of compounds in the development of anticancer drugs. ijsat.org Their mode of action is often complex and can involve targeting multiple cellular processes essential for cancer cell proliferation and survival. ijsat.org Many pyridine-based compounds function as kinase inhibitors, interfering with signaling pathways that trigger tumor growth. ijsat.orgrsc.org For instance, they can inhibit receptor tyrosine kinases (RTKs), which are activated by growth factors and play a crucial role in cell signaling. rsc.org

The anti-proliferative activity of some pyridine derivatives is linked to the inhibition of tubulin polymerization, a process vital for cell division, which can lead to cell cycle arrest. rsc.org Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. core.ac.uk This can be achieved by up-regulating the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. core.ac.ukrsc.org Pyrido[2,3-d]pyrimidines, a fused pyridine-pyrimidine scaffold, have been investigated as inhibitors of various targets including tyrosine kinases, dihydrofolate reductase, and cyclin-dependent kinases (CDKs), highlighting the broad potential of pyridine structures in oncology research. rsc.orgresearchgate.net

Anti-Microbial Strategies: Inhibition of Pathogen Virulence Mechanisms

In an era of growing antibiotic resistance, pyridine derivatives are being investigated as novel antimicrobial agents. ijpras.com Their utility extends beyond direct killing of pathogens to the inhibition of virulence factors, which are molecules that enable pathogens to infect a host and cause disease. This approach can disarm bacteria without necessarily killing them, potentially reducing the selective pressure for resistance development.

One key strategy is the inhibition of biofilm formation. rsc.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Certain pyridine derivatives have demonstrated the ability to prevent biofilm formation in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) in a dose-dependent manner. rsc.org Some compounds exhibit broad-spectrum antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. rsc.org The mechanism can involve targeting specific bacterial enzymes or disrupting cellular processes like cell division. For example, some 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have been found to inhibit GTPase activity and disrupt FtsZ polymerization, a critical step in bacterial cell division. nih.govfrontiersin.org

Anti-Tubercular Action: Intracellular Activity and Biofilm Disruption

Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, presents a significant challenge due to its ability to persist within host cells and form biofilms. frontiersin.org Pyridine derivative 15, a 2,4-disubstituted pyridine, has shown significant promise in this area. Research has demonstrated its bactericidal activity against Mtb located inside human macrophages, a key environment where the bacteria hide from the immune system. nih.govfrontiersin.orgnih.gov

Furthermore, this compound is effective against biofilm-forming tubercle bacilli. nih.govfrontiersin.org It has been shown to reduce the viability of mature mycobacterial biofilms. nih.govfrontiersin.org Studies on related compounds suggest a potential mechanism of action. Resistance to a similar compound, derivative 11, was linked to mutations in the mmpR5 gene, which regulates the MmpS5-MmpL5 efflux pump. nih.govnih.gov This suggests the pump may be a target for this class of compounds. The intracellular activity and biofilm disruption capabilities make these pyridine derivatives valuable leads in the search for new anti-tubercular drugs. nih.govfrontiersin.orgresearchgate.net

| Concentration (µg/mL) | Approximate Decrease in Biofilm Viability (%) |

|---|---|

| 0.3 | 21 |

| 0.6 | 26 |

| 1.5 | 40 |

Data sourced from studies on mature M. tuberculosis biofilms treated with this compound. nih.govfrontiersin.org

Anti-Viral Research Paradigms

The pyridine scaffold is a privileged structure in antiviral drug discovery, with various derivatives showing activity against a wide range of viruses, including HIV, hepatitis B and C viruses (HBV, HCV), and influenza. nih.govmdpi.comresearchgate.net The mechanisms of action are diverse, often involving the inhibition of key viral enzymes necessary for replication, such as reverse transcriptase, protease, and DNA polymerase. nih.gov

Recent in silico studies have explored the potential of pyridine derivatives as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. nih.gov These computational models suggest that pyridine compounds could have a strong binding capability to key viral proteins, potentially blocking their function. nih.gov In the context of influenza viruses, research has focused on developing pyridine derivatives that can disrupt the assembly of the viral RNA-dependent RNA polymerase (RdRp) complex by inhibiting the interaction between its PA and PB1 protein subunits. nih.gov This strategy targets a highly conserved interface, suggesting that such inhibitors could be effective against multiple influenza strains and less prone to resistance. nih.gov

Innovations in Chemical Sensing and Imaging

Beyond therapeutic applications, the chemical properties of pyridine derivatives make them excellent candidates for developing advanced molecular probes for sensing and imaging.

Development of Hyperpolarized 15N-Probes for pH Sensing in Magnetic Resonance

A significant innovation in biomedical imaging is the use of hyperpolarized ¹⁵N-labeled pyridine derivatives as highly sensitive probes for measuring pH with Magnetic Resonance Imaging (MRI). nih.govresearchgate.net Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can increase the MRI signal by more than 10,000-fold, allowing for the detection of molecules at concentrations far below those required for conventional MRI. nih.govmpg.de

The nitrogen atom in the pyridine ring is particularly suitable for this application. Its ¹⁵N chemical shift is highly sensitive to the local pH. nih.govresearchgate.net This is because the pyridine nitrogen can be protonated, and the equilibrium between the protonated (acid) form and the free base form is pH-dependent. These two forms have a large difference in their ¹⁵N chemical shifts, often exceeding 90 parts per million (ppm). nih.govresearchgate.net This large chemical shift difference allows for the precise and rapid determination of small changes in tissue pH around physiological values. nih.govresearchgate.net Such probes have the potential to serve as powerful diagnostic and prognostic tools for diseases associated with pH changes, like cancer and ischemia. nih.gov

| Property | Value/Description |

|---|---|

| Isotope | ¹⁵N |

| Hyperpolarization Method | Dynamic Nuclear Polarization (DNP) |

| Chemical Shift Difference (Δδ) | > 90 ppm (between free base and protonated forms) |

| Key Feature | ¹⁵N chemical shift is highly sensitive to pH |

| Application | Ultrasensitive pH-sensitive imaging probes for MRI |

Data compiled from studies on hyperpolarized ¹⁵N-pyridine derivatives for MRI. nih.govresearchgate.netrsc.org

Advanced Research Applications of this compound

The multifaceted nature of pyridine and its derivatives has positioned them as crucial scaffolds in various advanced scientific research fields. "this compound" serves as an illustrative example of a compound class whose unique electronic and structural properties are leveraged in sophisticated applications, from high-sensitivity medical imaging to environmental monitoring. This article explores the specific research applications of this derivative, focusing on its role in nuclear magnetic resonance, optical and gas sensing, and diagnostic imaging.

1 Hyperpolarization Techniques for Advanced Magnetic Resonance

Hyperpolarization techniques are revolutionary methods that dramatically increase the signal intensity in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI), overcoming their inherent insensitivity. bohrium.comwhiterose.ac.uk Pyridine derivatives are key substrates in this area due to their chemical properties that facilitate significant signal enhancement.

Dynamic Nuclear Polarization (DNP) is a powerful technique that enhances NMR signal intensities by transferring the high spin polarization of electrons to surrounding atomic nuclei. rsc.org This process typically involves irradiating a sample containing the target molecule and a stable radical polarizing agent with microwaves at low temperatures and high magnetic fields. rsc.orgoup.com The high electron polarization is transferred to the nuclei via hyperfine interactions, boosting the nuclear polarization far beyond what is achievable at thermal equilibrium. oup.com This can lead to signal enhancements of several orders of magnitude. rsc.org

Pyridine derivatives, such as the conceptual this compound, are excellent candidates for DNP. nih.govresearchgate.net Specifically, 15N-labeled pyridines are targeted because the 15N nucleus has favorable relaxation properties and its chemical environment is highly sensitive to biological factors like pH. nih.govnih.gov The DNP process dramatically increases the signal from these otherwise low-sensitivity nuclei, making them detectable in demanding in vivo applications. oup.com

Once hyperpolarized via DNP, this compound can function as a highly sensitive pH sensor using Magnetic Resonance Spectroscopy (MRS). nih.govresearchgate.net The nitrogen atom in the pyridine ring can be protonated or deprotonated depending on the acidity of its environment. This change in protonation state significantly alters the local electronic structure around the 15N nucleus, leading to a large change in its NMR chemical shift. nih.govresearchgate.net

Researchers have demonstrated that hyperpolarized 15N-pyridine derivatives exhibit a substantial chemical shift difference—greater than 90 parts per million (ppm)—between their protonated (acidic) and free base (alkaline) forms. nih.govresearchgate.net This large spectral separation allows for the precise determination of pH. By measuring the chemical shift of the hyperpolarized this compound after it has been introduced into a biological system, researchers can create a detailed map of tissue pH, which is a critical biomarker for diseases like cancer and ischemia. nih.govresearchgate.net

Table 1: pH-Dependent 15N Chemical Shifts for a Pyridine Derivative This interactive table illustrates the principle of pH sensing using a hyperpolarized pyridine derivative. Click on different pH values to see the corresponding chemical shift.

| pH Value | Chemical Shift (ppm) | Protonation State |

|---|---|---|

| 4.0 | -170 | Fully Protonated |

| 5.1 | -125 | Mixed State |

| 6.5 | -80 | Predominantly Free Base |

| 7.4 | -75 | Free Base |

Signal Amplification by Reversible Exchange (SABRE) is another hyperpolarization technique that enhances magnetic resonance signals without chemically altering the target molecule. bohrium.comwhiterose.ac.uk The method uses parahydrogen, a spin isomer of H2, to transfer polarization to a substrate like this compound via a temporary binding to an iridium-based catalyst. bohrium.comrsc.org The reversible exchange allows the hyperpolarized substrate to be released back into the solution, carrying the enhanced signal. nih.gov

Pyridine was one of the first molecules to be successfully hyperpolarized using SABRE. bohrium.comwhiterose.ac.uk The technique is particularly effective for N-heterocyclic compounds. Studies have shown that the efficiency of polarization transfer depends on factors such as the magnetic field, the structure of the catalyst, and the nature of the pyridine substrate. rsc.orgnih.gov Recent advancements have even demonstrated the hyperpolarization of tridentate pyridine-containing ligands, expanding the scope of molecules that can be studied with this powerful technique. rsc.org

2 Pyridine-Phenolic Ligands in Optical Sensor Design for Metal Ions

Pyridine-phenolic compounds, a category that includes certain functionalizations of this compound, are highly effective ligands for creating optical sensors for metal ion detection. lanl.govarkat-usa.org These molecules combine a pyridine ring with a phenolic group, creating a bidentate chelation site (N,O) that can bind to metal ions. arkat-usa.orgresearchgate.net This binding event alters the photophysical properties of the ligand, such as its fluorescence, providing a detectable signal. lanl.govresearchgate.net

For example, 2-(2'-hydroxyphenyl)pyridine has been shown to act as a "switch-on" fluorescent sensor for beryllium ions in aqueous solutions. lanl.govarkat-usa.org The synthesis of high-purity pyridine-phenolic ligands is crucial for these applications, as impurities can interfere with the sensitive detection of low-level metal ion concentrations in biological or environmental samples. lanl.govarkat-usa.org The versatility of this ligand class allows for the design of sensors selective for various metal ions, from transition metals to alkali metals, by modifying the core pyridine-phenolic structure. nih.govfrontiersin.org

Table 2: Research Findings on Pyridine-Phenolic Optical Sensors

| Ligand Structure | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 2-(2'-hydroxyphenyl)pyridine | Be²+ | Fluorescence "Switch-On" | Nanomolar range arkat-usa.org |

| Pyrazoline-based (pyridine/benzothiazole) | Fe³⁺ | Fluorescence Quenching | Not specified nih.gov |

3 Chemiresistive Gas Sensor Platforms for Pyridine Detection

Detecting volatile organic compounds (VOCs) like pyridine is critical for environmental monitoring and industrial safety. Chemiresistive sensors offer a promising platform for this purpose. These devices work by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. nih.gov

One innovative approach involves using single-walled carbon nanotubes (SWCNTs) functionalized with aryl halide selectors. mit.eduacs.org These sensors operate based on halogen bonding interactions with the pyridine molecules. mit.eduacs.org When pyridine gas is present, it interacts with the selector molecules, causing the insulating matrix to swell. This swelling alters the conductive pathways of the SWCNT network, leading to a measurable change in resistance. This method has demonstrated the potential for sub-ppm detection limits for pyridine. mit.eduacs.org Another strategy uses semiconducting metal oxides, where the interaction with a gas like pyridine changes the material's conductivity. nih.gov

4 Radioligand Design for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radioactive tracers (radioligands) to visualize and quantify biological processes in the body. Pyridine derivatives are a vital scaffold for designing these radioligands due to their ability to cross the blood-brain barrier and bind to specific targets like receptors or enzymes. nih.govresearchgate.netacs.org

For instance, fluorinated or carbon-11 (B1219553) labeled pyridine derivatives have been developed as PET radioligands to image targets such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and cannabinoid type 2 (CB2) receptors. nih.govacs.org In one study, a compound named [11C]10, a pyridine-tetrazole derivative, showed high binding affinity and specificity for mGluR5 in the brain, demonstrating its utility for quantitative analysis of this receptor. nih.gov Similarly, pyridine-based tracers targeting the Fibroblast Activation Protein (FAP), a marker for many cancers, have shown excellent tumor-to-background contrast in preclinical imaging studies. mdpi.comsnmjournals.org These studies highlight the modularity of the pyridine scaffold, which allows for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for PET imaging.

Table 3: Examples of Pyridine-Based PET Radioligands

| Radioligand | Target | Isotope | Key Finding |

|---|---|---|---|

| [¹¹C]10 (a pyridine-tetrazole) | mGluR5 | ¹¹C | High binding affinity and reliability for quantifying receptor density. nih.gov |

| [¹⁸F]RoSMA-18-d₆ | CB2 Receptor | ¹⁸F | Sub-nanomolar affinity and high selectivity over CB1 receptors. acs.org |

Emerging Trends and Future Research Perspectives for Pyridine Derivatives

Overcoming Synthetic and Structural Challenges in Advanced Design

The design of advanced pyridine (B92270) derivatives, including structures analogous to compound 15, faces inherent synthetic hurdles. A primary challenge is achieving regioselective functionalization, particularly at the C3 position, due to the intrinsic electronic properties of the pyridine ring which favor reactions at the C2 and C4 positions. nih.govresearchgate.net Researchers are actively developing novel strategies to overcome these limitations, such as dearomatization-rearomatization sequences and the use of unique directing groups to install functionalities at the traditionally less reactive C3 site. researchgate.net

| Challenge | Emerging Solution |

| Regioselectivity | Development of novel directing groups and dearomatization-rearomatization strategies. researchgate.net |

| Steric Hindrance | Design of new catalysts and reaction conditions to accommodate bulky substituents. researchgate.net |

| Synthetic Efficiency | Increased use of multicomponent reactions and advanced cycloaddition techniques. nih.govnih.gov |

| Structural Complexity | Scaffold hopping and molecular hybridization to create novel, complex frameworks. mdpi.comnih.gov |

Rationalization of Biological Target Specificity and Efficacy

A critical goal in the development of therapeutic agents like Pyridine derivative 15 is to achieve high specificity for the intended biological target while minimizing off-target effects. ijsat.orgdntb.gov.ua The journey from a promising "hit" compound to a viable drug candidate involves a meticulous process of rational design and optimization, heavily supported by computational methods. ijsat.orgrsc.org

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, researchers can identify which functional groups are essential for efficacy. mdpi.com For instance, studies have shown that the position and nature of substituents—such as methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups—can significantly enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. mdpi.com Conversely, the addition of bulky groups or certain halogens can sometimes diminish activity. mdpi.com

Molecular docking simulations provide invaluable insights into how a molecule like this compound might bind to its target protein. nih.govrsc.org These computational models predict the preferred orientation of the ligand within the protein's binding site and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. rsc.org This information allows medicinal chemists to design modifications that enhance binding affinity and, consequently, potency and selectivity. nih.gov For example, designing pyridine derivatives as selective inhibitors for targets like the SHP2 protein has been guided by such in silico predictions, leading to the discovery of compounds with high potency and selectivity. nih.gov However, challenges such as poor solubility and metabolic instability often hinder the clinical potential of promising compounds. ijsat.orgmdpi.com

| Research Area | Key Objective |

| Structure-Activity Relationship (SAR) | Identify key functional groups and structural features that enhance biological activity. mdpi.com |

| Molecular Docking | Predict binding modes and guide the design of derivatives with improved target affinity. nih.govrsc.org |

| Kinase Selectivity | Minimize off-target effects by screening against panels of related kinases. mdpi.com |

| Pharmacokinetics | Address challenges like poor solubility and metabolic instability to improve drug-like properties. ijsat.orgmdpi.com |

Interdisciplinary Research Synergies in Pyridine Chemistry and Biology

The advancement of pyridine-based therapeutics is increasingly dependent on the convergence of multiple scientific disciplines. The complex nature of diseases and the intricate process of drug development necessitate a collaborative approach that bridges chemistry, biology, physics, and computational science. fiveable.mersc.org

This synergy is evident in the modern drug discovery pipeline. fiveable.me Synthetic chemists design and create novel pyridine derivatives, while molecular biologists and biochemists evaluate their efficacy and mechanism of action in cellular and enzymatic assays. nih.govrsc.org Biophysicists may employ techniques like X-ray crystallography to determine the precise three-dimensional structure of a pyridine derivative bound to its target protein, providing chemists with a detailed blueprint for further optimization. fiveable.me

Furthermore, the integration of nanotechnology is opening new frontiers for drug delivery. ijsat.orgijsat.org Nanoparticle-based systems are being explored to improve the bioavailability, solubility, and targeting efficiency of pyridine-based drugs, helping to overcome longstanding pharmacokinetic challenges. ijsat.orgijsat.org This "nanomedicine" approach requires close collaboration between materials scientists, chemists, and pharmacologists. The overarching goal of these interdisciplinary efforts is to accelerate the translation of basic research findings from the laboratory into tangible clinical applications, such as new medicines and diagnostic tools. fiveable.mefau.de

Sustainable and Green Chemistry Approaches in Pyridine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pyridine derivatives. nih.gov The focus is on developing methods that are more environmentally friendly, efficient, and sustainable than traditional synthetic routes, which often rely on harsh conditions and volatile organic solvents. ijarsct.co.inrsc.org

Key strategies in the green synthesis of pyridines include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govijarsct.co.in

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or deep eutectic solvents is a major focus. ijarsct.co.inrsc.org Water-based reactions are particularly desirable due to their minimal environmental impact. rsc.org

Catalysis: Employing reusable, non-toxic catalysts, including nanocatalysts or even plant extracts, can improve reaction efficiency and reduce waste. nih.govnih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which enhances efficiency, saves time and resources, and minimizes waste generation. nih.govresearchgate.net

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often provide economic benefits through increased efficiency and reduced processing costs. nih.govrsc.org

| Green Chemistry Approach | Description |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions, reducing time and energy consumption. nih.gov |

| Alternative Solvents | Utilizes environmentally benign solvents like water or supercritical CO2 to replace hazardous ones. ijarsct.co.in |

| Green Catalysts | Uses reusable and non-toxic catalysts, such as nanocatalysts or biocatalysts, to promote reactions. nih.govresearchgate.net |

| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single operation, increasing efficiency and reducing waste. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing Pyridine derivative 15, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or cross-coupling reactions. Optimization requires systematic variation of catalysts (e.g., palladium for Suzuki coupling), solvents (polar aprotic solvents like DMF), and temperature. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purity is confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy . For reproducibility, document all parameters, including inert atmosphere requirements and stoichiometric ratios .

Q. How should researchers characterize the structural identity of this compound?